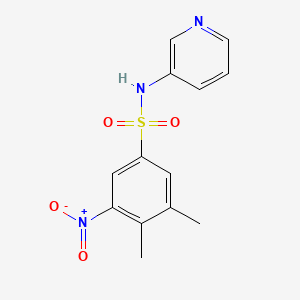

3,4-dimethyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide

Description

3,4-dimethyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with nitro, methyl, and pyridinyl groups

Properties

IUPAC Name |

3,4-dimethyl-5-nitro-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-9-6-12(7-13(10(9)2)16(17)18)21(19,20)15-11-4-3-5-14-8-11/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJILEWGYMYGEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)[N+](=O)[O-])S(=O)(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 3,4-dimethylbenzenesulfonamide followed by coupling with pyridin-3-ylamine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The coupling reaction can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Coupling Reactions: The pyridinyl group can engage in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

Reduction: 3,4-dimethyl-5-amino-N-(pyridin-3-yl)benzene-1-sulfonamide.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 304.31 g/mol. Its structure includes a sulfonamide group, which is crucial for its biological activity, alongside a pyridine moiety that enhances its pharmacological properties.

Pharmacological Applications

- Antimicrobial Activity :

-

Inhibition of Enzymatic Activity :

- The compound serves as an inhibitor of specific enzymes involved in pathogenic processes. For instance, it has been studied for its inhibitory effects on Trypanosoma brucei N-myristoyltransferase, a target for treating human African trypanosomiasis (HAT). Modifications to the sulfonamide structure have been explored to improve blood-brain barrier permeability, enhancing therapeutic efficacy .

- Anticancer Potential :

Synthesis and Modification

The synthesis of 3,4-dimethyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multi-step chemical reactions starting from simpler precursors. The process often includes:

- Nitration : Introduction of the nitro group at the 5-position.

- Sulfonamidation : Formation of the sulfonamide linkage.

- Pyridine Substitution : Attaching the pyridine moiety to enhance biological activity.

Modification strategies have included altering substituents on the benzene ring or pyridine to optimize pharmacokinetic properties and enhance biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds with a pyridine substituent exhibited improved antibacterial activity compared to their non-pyridine counterparts. The study utilized standard microbiological techniques to evaluate efficacy against Gram-positive and Gram-negative bacteria .

Case Study 2: Therapeutic Targeting in HAT

Research focused on the optimization of sulfonamide compounds for treating HAT revealed that modifications enhancing central nervous system penetration significantly improved therapeutic outcomes in mouse models. The study provided detailed pharmacokinetic data supporting the potential clinical application of modified sulfonamides .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide depends on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

3,4-dimethyl-5-nitrobenzenesulfonamide: Lacks the pyridinyl group, which may reduce its biological activity.

N-(pyridin-3-yl)benzenesulfonamide: Lacks the nitro and methyl groups, potentially altering its reactivity and applications.

3,4-dimethylbenzenesulfonamide: Lacks both the nitro and pyridinyl groups, making it less versatile in chemical reactions.

Uniqueness

3,4-dimethyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to the combination of functional groups that confer specific reactivity and potential biological activity. The presence of the nitro group allows for bioreduction, while the pyridinyl group enhances its ability to participate in coupling reactions, making it a valuable compound in various research fields.

Biological Activity

3,4-Dimethyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C12H12N4O3S

- Molecular Weight : 288.31 g/mol

- Functional Groups : Nitro group (-NO2), sulfonamide group (-SO2NH), and pyridine ring.

The biological activity of 3,4-dimethyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide is primarily attributed to its ability to inhibit certain enzymes and pathways critical for microbial growth and cancer cell proliferation.

-

Antimicrobial Activity :

- The compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

- It has been shown to inhibit bacterial growth by targeting folate synthesis pathways, similar to other sulfonamides.

-

Anticancer Activity :

- Preliminary studies indicate that the compound may act as an inhibitor of the epidermal growth factor receptor (EGFR), a common target in cancer therapy.

- In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer treatment.

Research Findings

Recent studies have explored the biological activity of 3,4-dimethyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide through various experimental designs. Below are summarized findings from key studies:

Table 1: Summary of Biological Activity Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various sulfonamides, 3,4-dimethyl-5-nitro-N-(pyridin-3-yl)benzene-1-sulfonamide was tested against a panel of bacterial strains. The results showed that it inhibited bacterial growth significantly at concentrations as low as 0.001 nM, demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Properties

A separate investigation assessed the anticancer effects of the compound on several human cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The compound exhibited IC50 values ranging from 0.67 µM to 1.18 µM, indicating potent cytotoxic effects compared to standard chemotherapeutics like staurosporine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.